2-(aminomethyl)-N-ethyl-N-methylpyridin-4-amine
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Overview
Description
2-(aminomethyl)-N-ethyl-N-methylpyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with ethyl and methyl substituents on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-ethyl-N-methylpyridin-4-amine can be achieved through several methods. One common approach involves the reductive amination of pyridine derivatives. This process typically includes the reaction of a pyridine aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction conditions often involve mild temperatures and neutral to slightly acidic pH to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalytic hydrogenation in the presence of metal catalysts like palladium or platinum can facilitate the reduction process, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N-ethyl-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require basic or acidic conditions depending on the nucleophile
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N-ethyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler analog with a single amino group attached to the pyridine ring.
Aminomethyl propanol: Contains an aminomethyl group attached to a propanol backbone, used in various industrial applications.
4-Amino-5-aminomethyl-2-methylpyrimidine: A pyrimidine derivative with similar structural features but different biological activities.
Uniqueness
2-(aminomethyl)-N-ethyl-N-methylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(aminomethyl)-N-ethyl-N-methylpyridin-4-amine |
InChI |
InChI=1S/C9H15N3/c1-3-12(2)9-4-5-11-8(6-9)7-10/h4-6H,3,7,10H2,1-2H3 |
InChI Key |
UHTXVWCLMQMZFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC(=NC=C1)CN |
Origin of Product |
United States |
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